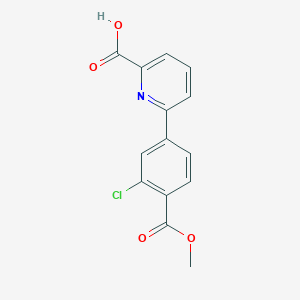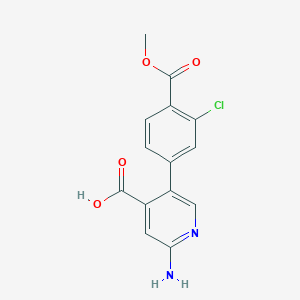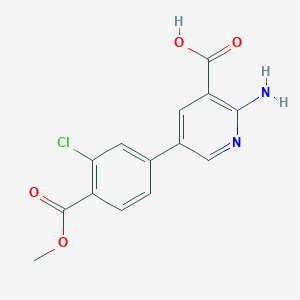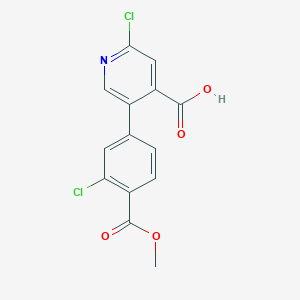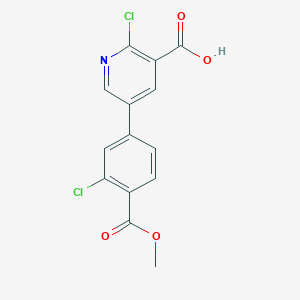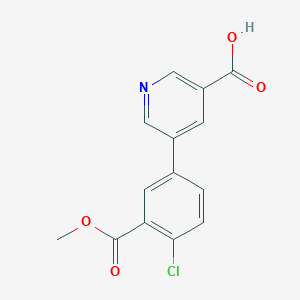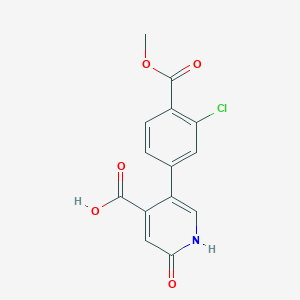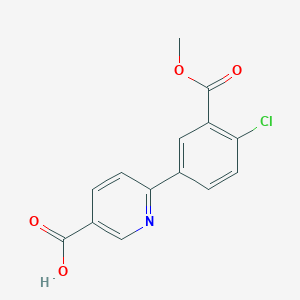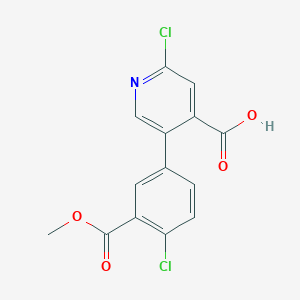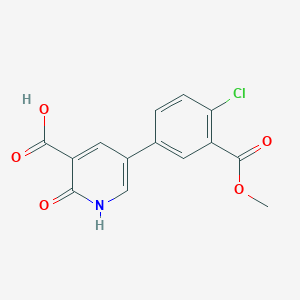
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% (5-Cl-MCPH-2-HNA), is a synthetic compound that has been used in various fields of scientific research. It has been studied for its potential applications in medicine, biochemistry, and pharmacology.
科学研究应用
5-Cl-MCPH-2-HNA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as 5-(4-chloro-3-methoxycarbonylphenyl)-2-hydroxy-3-methyl-4-nitrobenzoic acid (5-Cl-MCPH-HMBNA) and 5-(4-chloro-3-methoxycarbonylphenyl)-2-hydroxy-3-methyl-4-nitrobenzene (5-Cl-MCPH-2-HNB). It has also been used in the synthesis of various drugs, such as the anti-inflammatory drug indomethacin. In addition, 5-Cl-MCPH-2-HNA has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinoline and benzo[b]thiophene.
作用机制
5-Cl-MCPH-2-HNA is believed to act as an inhibitor of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins and thromboxanes. It is thought to do this by binding to the active site of the enzyme, preventing the formation of prostaglandins and thromboxanes. In addition, 5-Cl-MCPH-2-HNA has been shown to inhibit the release of inflammatory mediators, such as leukotrienes and histamine, from mast cells.
Biochemical and Physiological Effects
5-Cl-MCPH-2-HNA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, as well as to reduce the production of nitric oxide. In addition, 5-Cl-MCPH-2-HNA has been shown to reduce the production of prostaglandins, thromboxanes, and leukotrienes, which are involved in the inflammatory response.
实验室实验的优点和局限性
The main advantage of using 5-Cl-MCPH-2-HNA in laboratory experiments is its low toxicity. It has been found to be non-toxic in animal studies, with no adverse effects observed at the doses used. In addition, 5-Cl-MCPH-2-HNA is relatively inexpensive and easy to obtain. However, one of the main limitations of using 5-Cl-MCPH-2-HNA in laboratory experiments is its instability. It is sensitive to light, heat, and air, and can easily degrade over time.
未来方向
There are a number of potential future directions for research on 5-Cl-MCPH-2-HNA. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential interactions with other drugs. In addition, further research is needed to develop more stable forms of 5-Cl-MCPH-2-HNA, as well as to develop methods to synthesize it more efficiently and cost-effectively. Finally, further research is needed to explore the potential uses of 5-Cl-MCPH-2-HNA in other fields, such as agriculture and food science.
合成方法
5-Cl-MCPH-2-HNA is synthesized via a three-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenylhydrazine (Cl-MCPH) with 2-hydroxy-3-methyl-4-nitrobenzoic acid (HMBNA) in acetic acid. The reaction forms 5-(4-chloro-3-methoxycarbonylphenyl)-2-hydroxy-3-methyl-4-nitrobenzoic acid (5-Cl-MCPH-HMBNA). The second step involves the reduction of 5-Cl-MCPH-HMBNA with sodium borohydride, which produces 5-(4-chloro-3-methoxycarbonylphenyl)-2-hydroxynicotinic acid (5-Cl-MCPH-2-HNA). The third step involves the purification of 5-Cl-MCPH-2-HNA via recrystallization, which yields the final product with a purity of 95%.
属性
IUPAC Name |
5-(4-chloro-3-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(20)9-4-7(2-3-11(9)15)8-5-10(13(18)19)12(17)16-6-8/h2-6H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXUJWTYPFHKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688351 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-61-9 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

